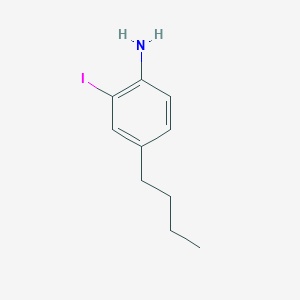

4-Butyl-2-iodoaniline

Description

Contextualization of Substituted Iodoanilines as Versatile Synthetic Intermediates

Substituted iodoanilines are a class of organic compounds characterized by an aniline (B41778) ring bearing both an iodine atom and other substituents. These molecules are highly valued in synthetic chemistry due to their unique combination of reactive sites. The amino group can act as a nucleophile or be transformed into other functional groups, while the carbon-iodine bond is particularly susceptible to the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

The presence of the iodine atom makes these compounds excellent substrates for a range of transformations. Aryl iodides are the most reactive of the aryl halides (I > Br > Cl > F) in common palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. This high reactivity allows these reactions to proceed under mild conditions, often with high yields and excellent functional group tolerance.

Specifically, 2-iodoanilines are crucial precursors for the synthesis of polysubstituted indoles, a core structural motif in many natural products and pharmaceuticals. rsc.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net The Larock indole (B1671886) synthesis, for example, utilizes a palladium-catalyzed coupling of a 2-iodoaniline (B362364) with an alkyne, followed by cyclization to form the indole ring. The substituents on the aniline ring and the alkyne can be varied extensively, providing access to a diverse library of complex indole derivatives. acs.org Furthermore, the amino group can be protected, allowing for selective reactions at the iodo-substituted position before further manipulation of the nitrogen functionality. This versatility makes substituted iodoanilines, including 4-bromo-2-iodoaniline (B187669) and N-Boc-2-iodoaniline, indispensable tools for medicinal and materials chemists. sigmaaldrich.com

Academic Significance and Research Trajectory of 4-Butyl-2-iodoaniline

This compound, a member of the substituted iodoaniline family, is recognized as a valuable intermediate in organic synthesis. aaronchem.com While specific, in-depth research focusing exclusively on the n-butyl isomer is less extensive than for its close relative, 4-tert-butyl-2-iodoaniline, its significance lies in its utility as a building block for more complex molecules. lookchem.comallgreenchems.com Its structure, featuring a butyl group at the 4-position and an iodine at the 2-position, provides a scaffold that can be elaborated through reactions at the amino group and the carbon-iodine bond.

The research trajectory for compounds of this class points towards their use in creating highly substituted aromatic structures. The butyl group influences the molecule's solubility and steric properties, which can be advantageous in certain synthetic contexts. Like other 2-iodoanilines, this compound is a prime candidate for use in palladium-catalyzed cascade reactions to construct heterocyclic systems. rsc.org For instance, it can serve as a starting material for synthesizing substituted indoles or quinolines, which are of significant interest in pharmaceutical research. sigmaaldrich.com

The synthesis of 4-alkyl-2-haloaniline derivatives is often achieved under mild conditions, which is particularly important for thermally less stable compounds like 2-iodoaniline derivatives. google.com A common synthetic route to related compounds like 4-tert-butyl-2-iodoaniline involves the diazotization of 4-tert-butylaniline (B146146) followed by iodination with potassium iodide. This general approach is adaptable for the synthesis of this compound from 4-butylaniline (B89568).

Below is a table comparing the known properties of this compound with its more studied isomer, 4-tert-Butyl-2-iodoaniline.

Historical Perspectives on Aryl Iodide and Aniline Chemistry Pertaining to this compound

The chemistry of this compound is built upon a rich history of reactions involving anilines and aryl halides. The transformation of anilines into a wide array of other functional groups is a cornerstone of synthetic organic chemistry. One of the earliest and most significant methods is the Sandmeyer reaction, discovered in 1884, which allows for the conversion of anilines into aryl halides (including iodides) via a diazonium salt intermediate. This reaction remains a fundamental method for introducing iodine onto an aromatic ring starting from an amino group.

The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides. The Ullmann condensation, first reported in 1901, which involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol, was an early example. However, it often required harsh reaction conditions.

The advent of palladium-catalyzed reactions, such as the Heck reaction (1960s), Suzuki coupling (1979), and Sonogashira coupling (1975), provided milder and more versatile methods for forming carbon-carbon bonds using aryl halides. The Buchwald-Hartwig amination, developed in the 1990s, specifically enabled the efficient palladium-catalyzed formation of carbon-nitrogen bonds from aryl halides and amines.

These historical developments are directly relevant to the synthetic utility of this compound. The iodine atom in the molecule is readily exploited in modern palladium-catalyzed coupling reactions, while the aniline moiety provides a handle for either initial synthesis via diazotization or subsequent functionalization. The combination of these two reactive sites on a single, well-defined scaffold is a direct result of over a century of research in synthetic methodology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butyl-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKKJAFRZCQONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952054-06-7 | |

| Record name | 4-butyl-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Butyl 2 Iodoaniline and Analogous Structures

Direct Synthetic Approaches to Iodoaniline Derivatives

Direct approaches involve the introduction of an iodine atom onto a pre-existing butylaniline scaffold. The primary challenge in these methods is controlling the position of iodination, as the directing effects of the substituents on the aromatic ring play a crucial role.

The direct iodination of 4-butylaniline (B89568) involves an electrophilic aromatic substitution (SEAr) reaction. The amino group (-NH₂) is a potent activating group and an ortho, para-director, while the butyl group (-C₄H₉) is a weakly activating ortho, para-director. In a 4-substituted aniline (B41778) like 4-butylaniline, the para position is blocked. Therefore, electrophilic attack is directed primarily to the positions ortho to the strongly directing amino group (C2 and C6).

Common iodinating agents used for this transformation include N-Iodosuccinimide (NIS), iodine monochloride (ICl), and systems combining an iodide salt (like KI) with an oxidant (like H₂O₂). The choice of reagent and solvent system is crucial for achieving high regioselectivity and yield.

Controlling regioselectivity between the ortho and para positions is a significant challenge in the iodination of anilines. However, extensive research has demonstrated that reaction parameters, particularly the choice of solvent, can dramatically influence the outcome.

A remarkable switch in regiochemistry has been observed when using N-Iodosuccinimide (NIS) for the iodination of anilines. thieme-connect.comsemanticscholar.org Studies have shown that performing the reaction in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) strongly favors the formation of the para-iodinated product. Conversely, switching to less polar solvents, such as benzene (B151609), especially in the presence of acetic acid (AcOH), can invert this selectivity, leading to a dramatic increase in the formation of the ortho-isomer. thieme-connect.com This solvent-dependent selectivity allows for tunable control over the iodination site.

For a substrate like 4-butylaniline where the para position is already occupied, these principles can be applied to maximize the yield of the desired 2-iodo product by suppressing potential side reactions. The use of non-polar solvent systems with an appropriate iodinating agent would be expected to favor the desired ortho-iodination.

| Aniline Substrate | Iodinating Agent | Solvent | Additive | Ortho:Para Product Ratio | Reference |

|---|---|---|---|---|---|

| Aniline | NIS | DMSO | None | Low (Para-favored) | thieme-connect.com |

| Aniline | NIS | Benzene | AcOH | High (Ortho-favored) | thieme-connect.com |

| 3,5-Dichloroaniline | Ag₂SO₄/I₂ | DCM | None | Para-favored | nih.govuky.edu |

| 3-Nitroaniline | Ag₂SO₄/I₂ | Ethanol (B145695) | None | 3:1 (Para:Ortho) | uky.edu |

Indirect Synthetic Routes

Indirect methods construct the 4-butyl-2-iodoaniline molecule by starting with a precursor that already contains a group at the 2-position, which is then converted to iodine, or by using a reaction that inherently directs iodine to the desired position.

An alternative strategy for synthesizing ortho-iodoanilines involves the acid-catalyzed rearrangement of the corresponding para-iodoaniline isomer. google.com This process typically involves heating the p-iodoaniline isomer in a high-boiling solvent, such as aniline itself, in the presence of a catalytic amount of a strong acid like hydroiodic acid (HI) or anilinium iodide. google.com The reaction is generally conducted at temperatures ranging from 150°C to 250°C. google.com While this method provides a pathway to the ortho product from a different, often more easily accessible isomer, it can be limited by the high temperatures required and potential for side reactions. google.com

A highly efficient and regioselective indirect route to 2-iodoanilines is the decarboxylative iodination of readily available anthranilic acids (2-aminobenzoic acids). rsc.orgrsc.org This method offers excellent control of regioselectivity, as the iodine atom specifically replaces the carboxyl group.

The reaction is carried out using inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen source under an oxygen atmosphere. rsc.orgrsc.org Notably, this transformation proceeds without the need for any transition-metal catalysts or bases, making it a cost-effective and environmentally benign process. The reaction demonstrates high functional-group tolerance, and experimental evidence suggests it may proceed through a radical pathway. rsc.orgrsc.org To synthesize this compound via this route, the required precursor would be 2-amino-5-butylbenzoic acid. This protocol has been shown to be scalable and provides satisfactory to good yields for a wide range of substrates. rsc.orgrsc.org

| Anthranilic Acid Precursor | Iodine Source | Conditions | 2-Iodoaniline (B362364) Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-bromobenzoic acid | I₂ / KI | CH₃CN, O₂ (10 bar), 180°C, 4h | 5-Bromo-2-iodoaniline | 77% | rsc.org |

| 2-Amino-5-chlorobenzoic acid | I₂ / KI | CH₃CN, O₂ (10 bar), 180°C, 4h | 4-Chloro-2-iodoaniline | 68% | rsc.org |

| 2-Amino-6-fluorobenzoic acid | I₂ / KI | CH₃CN, O₂ (10 bar), 160°C, 2h | 3-Fluoro-2-iodoaniline | 55% | rsc.org |

| 2-Amino-5-methoxybenzoic acid | I₂ / KI | CH₃CN, O₂ (10 bar), 180°C, 4h | 2-Iodo-4-methoxyaniline | 52% | rsc.org |

| 2-Amino-5-(trifluoromethyl)benzoic acid | I₂ / KI | CH₃CN, O₂ (10 bar), 180°C, 4h | 2-Iodo-4-(trifluoromethyl)aniline | 35% | rsc.org |

Advanced Catalytic Synthesis Protocols

The significance of 2-iodoanilines, including this compound, lies in their utility as key building blocks in advanced catalytic protocols for constructing complex molecules. They are common precursors in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed heteroannulation reactions of 2-iodoaniline derivatives with alkynes are powerful methods for the regioselective synthesis of substituted indoles. acs.org Similarly, they are employed in Sonogashira couplings and other carbon-carbon and carbon-heteroatom bond-forming reactions to build diverse molecular scaffolds. mdpi.com The development of efficient and catalytic methods to synthesize these iodoaniline precursors is therefore intrinsically linked to advancements in the synthesis of more complex and medicinally relevant target molecules.

Hydrotalcite-Catalyzed Routes for Iodoaniline Derivatives

A notable advancement in the synthesis of iodoaniline derivatives involves the use of hydrotalcite-based catalysts. Specifically, iodate-intercalated zinc-aluminum hydrotalcite has been employed as a catalyst in a method that is considered safer and more environmentally friendly compared to traditional approaches that use strong oxidants like periodic acid. google.com

Table 1: Hydrotalcite-Catalyzed Synthesis of Iodoanilines

| Catalyst | Mechanism | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Iodate-intercalated hydrotalcite | Slow release of iodate (B108269) reacts with iodide to form active iodine in situ. google.com | Safer and more environmentally friendly; avoids strong oxidants. google.com | Temp: 35-75°C google.com |

| Lowers activation energy. google.com | Improved raw material utilization by preventing iodine sublimation. google.com | Time: 1-8 hours google.com |

Palladium-Catalyzed Approaches in Iodoaniline Synthesis

Palladium catalysis is a powerful and versatile tool in organic synthesis, and it has been extensively applied to reactions involving iodoanilines for the construction of complex heterocyclic structures. mdpi.com These methods often utilize the reactivity of the carbon-iodine bond in iodoanilines for various coupling and annulation reactions.

Palladium-catalyzed reactions using iodoanilines as substrates include:

Synthesis of Isatoic Anhydrides: A novel method for the synthesis of isatoic anhydrides involves the palladium-catalyzed oxidative double carbonylation of o-iodoanilines under mild conditions. nih.gov

Quinoline (B57606) Synthesis: Substituted quinolines can be prepared through a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols. researchgate.net This process involves an intermolecular Heck coupling, followed by intramolecular condensation and dehydrogenation. researchgate.net

Indole (B1671886) Synthesis: Palladium catalysts facilitate the annulation between iodoanilines and ketones to produce indoles. acs.org Another route involves the palladium/copper co-catalyzed coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization to form 3-iodoindoles. nih.gov

Quinazolinone Synthesis: Palladium-catalyzed multicomponent reactions are used to construct quinazolin-4(3H)-one skeletons. mdpi.com For instance, a four-component reaction of 2-bromoanilines (though 2-iodoanilines are noted to be more reactive), amines, ortho esters, and carbon monoxide can produce N-substituted quinazolinones in good yields. mdpi.com

Table 2: Overview of Palladium-Catalyzed Reactions with Iodoanilines

| Reaction Type | Catalyst System (Example) | Substrates | Product |

|---|---|---|---|

| Oxidative Double Carbonylation | Palladium catalyst | o-Iodoanilines, Carbon Monoxide | Isatoic Anhydrides nih.gov |

| Annulation | Palladium catalyst | o-Iodoanilines, Propargyl Alcohols | Substituted Quinolines researchgate.net |

| Annulation | Palladium catalyst | Iodoanilines, Ketones | Indoles acs.org |

Copper-Catalyzed Approaches in Iodoaniline Synthesis

Copper-catalyzed reactions provide another significant avenue for the functionalization of iodoanilines and the synthesis of nitrogen-containing heterocycles. These methods are often cost-effective and offer unique reactivity.

Key copper-catalyzed approaches include:

Castro-Stephens Reaction: This reaction is a classic method for indole synthesis, which can be carried out in one step from a mixture of 2-iodoaniline and cuprous phenylacetylide. researchgate.net

Tandem Cyclization/Trifluoromethylation: A copper-catalyzed tandem reaction of 2-alkynylanilines with Umemoto's reagent using a simple copper salt like CuBr allows for the efficient synthesis of 3-trifluoromethylindoles under mild conditions. researchgate.net

C-N Bond Formation: Copper catalysts, such as Cu(MeCN)₄BF₄, enable selective carbon-nitrogen bond coupling reactions. For example, indolyl(aryl)iodonium imides can be used to produce 3-amino indole derivatives. organic-chemistry.org

Table 3: Selected Copper-Catalyzed Reactions Involving Iodoaniline Derivatives

| Reaction Name/Type | Catalyst System (Example) | Substrates | Product |

|---|---|---|---|

| Castro-Stephens Reaction | Copper | 2-Iodoaniline, Cuprous phenylacetylide | Indoles researchgate.net |

| Tandem Cyclization | CuBr | 2-Alkynylanilines, Umemoto's reagent | 3-Trifluoromethylindoles researchgate.net |

Sustainable and Green Chemistry Aspects in Iodoaniline Production

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in the synthesis of iodoanilines. dergipark.org.trpaperpublications.org This paradigm shift encourages the development of methodologies that are not only efficient but also environmentally benign. researchgate.net

Key green chemistry considerations in iodoaniline production include:

Catalysis: The use of catalysts, such as the hydrotalcite, palladium, and copper systems discussed, is a cornerstone of green chemistry. Catalysts allow reactions to proceed with higher atom economy, often under milder conditions (lower temperature and pressure), which reduces energy consumption. paperpublications.org They also enable the use of smaller quantities of reagents compared to stoichiometric processes, minimizing waste. iitm.ac.in

Safer Solvents and Reagents: Green chemistry emphasizes the use of less hazardous chemicals. dergipark.org.tr The hydrotalcite-catalyzed synthesis of iodoanilines, for example, is explicitly noted as being more environmentally friendly because it avoids strong and hazardous oxidants. google.com Research also focuses on using safer solvents, with water being an ideal, non-toxic option where feasible. dergipark.org.trpaperpublications.org

Waste Reduction: A primary goal is to minimize the generation of waste. researchgate.netiitm.ac.in Traditional iodination methods can produce significant waste streams. guidechem.com Catalytic and multicomponent reactions contribute to waste reduction by combining several steps into a single operation, which reduces the need for intermediate purification steps and lowers solvent usage. mdpi.com

Refinement and Isolation Procedures for this compound

The purification of the final product is a critical step to ensure high purity. Standard laboratory techniques are employed for the refinement and isolation of iodoaniline derivatives like this compound. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Commonly used procedures include:

Filtration and Washing: The crude product, which often precipitates from the reaction mixture, is first collected by filtration. orgsyn.org The collected solid is typically washed with water or other solvents to remove soluble impurities. guidechem.com

Recrystallization: This is a standard technique for purifying solid organic compounds. For iodoanilines, common recrystallization solvents include ethanol or a mixture of a good solvent (like benzene) and a poor solvent (like petroleum ether). orgsyn.orgguidechem.com The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. orgsyn.org

Chromatography: Column chromatography using silica (B1680970) gel is an effective method for separating the desired product from byproducts and unreacted starting materials. orgsyn.orgrsc.org A solvent system, such as ethyl acetate/petroleum ether, is used to elute the compounds from the column. rsc.org

Soxhlet Extraction: For some applications, exhaustive Soxhlet extraction can be used to isolate the product. The crude material is placed in a thimble and continuously extracted with a suitable solvent like pentane. orgsyn.org

Distillation/Sublimation: For liquid or volatile solid iodoanilines, short-path distillation under high vacuum can be an effective purification method. orgsyn.org Sublimation is another technique used for purifying solid compounds that can transition directly from the solid to the gas phase, leaving non-volatile impurities behind. orgsyn.org

Reactivity and Advanced Chemical Transformations of 4 Butyl 2 Iodoaniline

Cross-Coupling Reaction Dynamics

Cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of complex molecular architectures. 4-Butyl-2-iodoaniline, as a substituted aryl iodide, is an excellent candidate for such reactions, primarily catalyzed by transition metals like palladium and copper. The reactivity in these transformations is dictated by the C(sp²)-I bond, which is susceptible to oxidative addition to low-valent metal centers, initiating the catalytic cycle.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Palladium catalysis is a cornerstone of C-C bond formation, offering high efficiency and functional group tolerance. acs.org The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net For substrates like this compound, the electron-donating nature of the butyl and amino groups can influence the rate of oxidative addition.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organohalide with an organoboron species, typically a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and the low toxicity of its boron-containing reagents. nih.gov The catalytic cycle requires a base to activate the organoboron compound, facilitating the transmetalation step. organic-chemistry.org

Investigations into the Suzuki-Miyaura coupling of 2-iodoaniline (B362364) derivatives have demonstrated high yields under optimized conditions. For instance, the coupling of unprotected ortho-haloanilines has been successfully achieved, highlighting the reaction's robustness and tolerance for the free amino group. nih.gov A mild, palladium-on-carbon catalyzed Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids has also been described, showcasing the potential for environmentally friendly conditions using recyclable heterogeneous catalysts. organic-chemistry.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Iodoaniline Derivatives

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield |

| 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95% |

| 4-Bromo-2-iodoaniline (B187669) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 92% |

| 2-Iodocycloenone | 3-Thienylboronic acid | 10% Pd/C | Na₂CO₃ | DME/H₂O | 98% organic-chemistry.org |

This table is a representation of typical Suzuki-Miyaura reaction conditions and yields based on studies of related iodoaniline substrates.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. wikipedia.org This transformation is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orglibretexts.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org

Research has shown that 2-iodoanilines are effective substrates for Sonogashira couplings. For example, the synthesis of 2-ethynylaniline derivatives has been accomplished through the cross-coupling of o-iodoanilines with various terminal alkynes. rsc.org Optimized conditions for these reactions often involve specific palladium complexes and bases to achieve high yields. rsc.org Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl. wikipedia.org

Table 2: Sonogashira Coupling of Substituted Iodoanilines with Terminal Alkynes

| Iodoaniline Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Yield |

| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 95% |

| 4-Methyl-2-iodoaniline | 1-Heptyne | (PPh₃)₂CuBH₄ | DBU | N/A | >99% rsc.org |

| 4-Iodoaniline | 4-Ethynylaniline | Pd(II) complex | Et₃N | DMF | Quantitative google.com |

This table presents data from Sonogashira coupling reactions involving various iodoaniline substrates to illustrate typical conditions and outcomes.

Beyond the Suzuki and Sonogashira reactions, several other palladium-catalyzed methodologies are effective for C-C bond formation using aryl iodides. The Stille reaction, which couples organohalides with organotin compounds, is a powerful tool, though the toxicity of tin reagents is a drawback. acs.org The Heck reaction involves the coupling of an aryl halide with an alkene.

Another notable method is the palladium-catalyzed cross-coupling of aryl iodides with ethyl diazoacetate (EDA), which serves as a carbon nucleophile. acs.orgorganic-chemistry.org This reaction provides a novel route for carbon-carbon bond construction, although it requires careful selection of the palladium catalyst, such as Pd(PPh₃)₄, to avoid the rapid decomposition of the diazo compound. organic-chemistry.org Furthermore, cross-electrophile coupling, which avoids the need for pre-formed organometallic reagents, has been developed for reactions between different aryl halides, such as 2-iodoanisoles and other aryl iodides. rsc.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are historically significant and remain synthetically valuable, especially for forming carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. nih.gov While traditional Ullmann reactions required harsh conditions, modern methods utilize soluble copper catalysts with ligands, allowing the reactions to proceed at lower temperatures. wikipedia.orgmdpi.com

The Ullmann condensation is a classic method for forming C-N bonds, involving the reaction of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.orgbyjus.com This reaction is particularly relevant for synthesizing diarylamines and other N-arylated compounds. The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Modern protocols have improved the efficiency and scope of the Ullmann N-arylation. For instance, an efficient method for the N-selective arylation of β-amino alcohols with iodoanilines has been developed using a copper catalyst with specific ligands like 2,2,6,6-tetramethylheptane-3,5-dione or indole-2-carboxylic acid. nih.gov These ligand-assisted processes enable the reaction to occur under milder conditions. nih.gov Similarly, copper sulfate has been shown to be an effective and inexpensive catalyst for the N-arylation of various amines in water, an environmentally friendly solvent. beilstein-journals.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides or chlorides. wikipedia.org

Table 3: Conditions for Copper-Catalyzed N-Arylation of Amines with Aryl Iodides

| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Yield |

| Iodobenzene | Benzylamine | CuI / Ligand | Cs₂CO₃ | Dioxane | 98% |

| 2-Iodoaniline | Ethanolamine | CuI / Indole-2-carboxylic acid | K₃PO₄ | DMSO | 91% nih.gov |

| Iodobenzene | Aniline (B41778) | CuSO₄·5H₂O | N/A | Water | 82% beilstein-journals.org |

This data table summarizes conditions and outcomes for Ullmann-type N-arylation reactions based on studies of aryl iodides and iodoanilines.

Etherification Reactions of Aryl Iodides

The formation of aryl ethers from aryl halides is a fundamental transformation in organic synthesis. For a substrate like this compound, classic methods such as the Ullmann condensation and modern palladium-catalyzed reactions like the Buchwald-Hartwig amination are applicable for C-O bond formation. wikipedia.orgrug.nl

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures (often over 210°C), stoichiometric amounts of copper, and polar solvents. wikipedia.org The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl iodide. wikipedia.org For this compound, this would involve its reaction with an alcohol (ROH) or phenol (ArOH) in the presence of a copper catalyst and a base.

A more contemporary and often milder alternative is the Buchwald-Hartwig etherification. This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally proceeds under less harsh conditions than the Ullmann reaction. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by reaction with an alkoxide and subsequent reductive elimination to yield the aryl ether. libretexts.org

| Reaction | Catalyst System | Typical Conditions | Product Type |

| Ullmann Condensation | Copper metal or Copper(I) salts (e.g., CuI) | High temperature (>160-210°C), Polar solvent (e.g., DMF, NMP), Base (e.g., K2CO3) | Aryl Ether |

| Buchwald-Hartwig Etherification | Pd(0) source (e.g., Pd(OAc)2) with phosphine ligands | Moderate temperature (80-110°C), Anhydrous solvent (e.g., Toluene), Strong base (e.g., NaOtBu) | Aryl Ether |

Glycosylsulfonylation of Aryl Iodides

Glycosyl aryl sulfones are compounds of interest due to their diverse biological activities. rsc.org A recently developed method for their synthesis involves a copper-promoted coupling of glycosyl sodium sulfinates with aryl iodides or bromides. rsc.orgnih.gov This transformation provides a direct route to install a glycosylsulfonyl moiety onto an aromatic ring.

In this context, this compound could serve as the aryl iodide partner. The reaction proceeds by coupling it with a suitable glycosyl sodium sulfinate in the presence of a copper catalyst. This method is noted for its broad functional group compatibility, making it a versatile tool for the late-stage modification of complex molecules. rsc.org The resulting product would be 4-butyl-2-(glycosylsulfonyl)aniline, a molecule combining the structural features of a substituted aniline and a carbohydrate-derived sulfone. While specific examples using this compound are not detailed in the literature, the general applicability of the method to various aryl iodides suggests its feasibility. rsc.orgnih.gov

Heteroannulation and Cyclization Strategies

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive C-I bond, makes it an ideal precursor for heteroannulation reactions to construct fused heterocyclic systems.

Indole (B1671886) Ring System Formation

The indole scaffold is a privileged structure in medicinal chemistry and natural products. Several powerful synthetic methods leverage 2-iodoanilines to construct this ring system.

The Larock indole synthesis is a powerful one-pot reaction that constructs indoles from 2-iodoanilines and disubstituted alkynes using a palladium catalyst. synarchive.comwikipedia.orgub.edu First reported in 1991, this heteroannulation reaction is highly versatile and generally proceeds with excellent regioselectivity. wikipedia.orgnih.gov The reaction typically places the sterically larger substituent from the alkyne at the C2 position of the resulting indole. ub.edunih.gov

The mechanism involves the oxidative addition of the 2-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. wikipedia.orgub.edu The resulting vinylpalladium intermediate then undergoes an intramolecular nucleophilic attack by the aniline nitrogen, forming a six-membered palladacycle. ub.edu Reductive elimination regenerates the Pd(0) catalyst and yields the indole product. ub.edu For this compound, this reaction would produce 5-butyl-2,3-disubstituted indoles. The reaction is tolerant of a wide range of functional groups on both the aniline and the alkyne. wikipedia.orgacs.org

| Component | Typical Reagents/Conditions |

| Aniline | This compound |

| Alkyne | 2-5 equivalents of a disubstituted alkyne |

| Catalyst | Palladium(II) acetate (Pd(OAc)2) |

| Base | Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3) |

| Additive | Lithium chloride (LiCl) or Tetrabutylammonium chloride (n-Bu4NCl) |

| Solvent | N,N-Dimethylformamide (DMF) |

Borylated indoles are valuable synthetic intermediates that can be further functionalized via cross-coupling reactions. A palladium-catalyzed heteroannulation between 2-iodoaniline derivatives and boron-capped alkynes provides a direct route to C2-borylated indoles. acs.org This process represents a cascade reaction, combining elements of a Sonogashira or Larock-type coupling with cyclization.

The reaction of a 2-iodoaniline, such as this compound, with a Bdan-capped alkyne (where Bdan is 1,8-diaminonaphthalene boronamide) under palladium catalysis yields the corresponding C2-borylated indole. acs.org The reaction is highly regioselective and tolerates a range of functionalities on the aniline ring. acs.org For instance, various 4-substituted 2-iodoanilines have been shown to afford the corresponding borylated indoles in moderate to excellent yields. acs.org This strategy provides straightforward access to stable, C2-borylated indoles that can be used in subsequent synthetic transformations.

Synthesis of Quinazolinone Derivatives via Palladium-Catalyzed Cyclocarbonylation

Quinazolinones are another important class of N-heterocycles with significant applications in medicinal chemistry. nih.gov Palladium-catalyzed cyclocarbonylation of 2-iodoanilines offers an efficient method for their synthesis. nih.govacs.org This reaction involves the introduction of a carbonyl group (from carbon monoxide or other C1 sources) and a subsequent cyclization with another component.

One such strategy involves the reaction of a 2-iodoaniline with a heterocumulene (such as an isocyanate or carbodiimide) in the presence of carbon monoxide and a palladium catalyst. nih.govfigshare.com The reaction is believed to proceed through the in situ formation of a urea-type intermediate, followed by palladium-catalyzed carbonylation and cyclization to afford the quinazolinone derivative. nih.gov For example, reacting this compound with an isocyanate under these conditions would lead to a 6-butyl-substituted 2,4-(1H,3H)-quinazolinedione. nih.gov

Another variation employs imidoyl chlorides as the coupling partner with 2-iodoanilines and carbon monoxide. This method produces a wide variety of substituted quinazolin-4(3H)-ones in good yields. nih.gov The proposed mechanism involves the formation of an amidine intermediate, which then undergoes the palladium-catalyzed carbonylation and cyclization cascade. nih.gov

| Reactants | Catalyst System | Product |

| 2-Iodoaniline, Isocyanate, CO | Pd(OAc)2, Bidentate phosphine ligand | 2,4-(1H,3H)-Quinazolinedione |

| 2-Iodoaniline, Carbodiimide, CO | Pd(OAc)2, Bidentate phosphine ligand | 2-Amino-4(3H)-quinazolinone |

| 2-Iodoaniline, Imidoyl Chloride, CO | Palladium catalyst | Substituted Quinazolin-4(3H)-one |

Formation of Benzothiazolethiones from ortho-Iodoaniline Derivatives

The synthesis of 1,3-benzothiazole-2(3H)-thiones can be achieved through a convenient, metal-free method involving the reaction of ortho-iodoaniline derivatives with carbon disulfide. This transformation is typically conducted in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like toluene at elevated temperatures (80–140°C). nih.gov The reaction proceeds by the initial formation of a dithiocarbamate intermediate from the aniline and carbon disulfide, which then undergoes an intramolecular nucleophilic aromatic substitution, displacing the iodide to form the benzothiazolethione ring. This method is noted for its tolerance of a wide array of substituents on the aniline ring, including both electron-donating and electron-withdrawing groups, affording the desired products in good to excellent yields. nih.gov The process avoids the need for transition-metal catalysts or harsh reaction conditions, making it a practical and scalable approach. nih.gov

Table 1: Synthesis of Benzothiazolethiones from o-Haloanilines

| Starting Material | Reagent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodoaniline | Carbon Disulfide (CS₂) | DBU | 80-140 | 49-81 | nih.gov |

| N-methyl-2-iodoaniline | Carbon Disulfide (CS₂) | DBU | 140 | 70 | nih.gov |

Synthesis of Polycyclic and Fused Heterocyclic Architectures

The presence of the iodo and amino groups in an ortho relationship makes this compound an excellent substrate for palladium-catalyzed intramolecular cyclization reactions to form fused heterocyclic systems. One prominent application is the synthesis of carbazoles. This can be achieved in a one-pot reaction where the o-iodoaniline is first N-arylated with a silylaryl triflate in the presence of cesium fluoride (CsF), followed by an in-situ palladium-catalyzed intramolecular C-H arylation. nih.govorganic-chemistry.org This cyclization step, typically catalyzed by a Pd(OAc)₂/PCy₃ system, results in the formation of the carbazole core in good to excellent yields. nih.gov

Another important class of fused heterocycles accessible from o-iodoanilines are quinazolinones. Palladium-catalyzed cyclocarbonylation of o-iodoanilines with various heterocumulenes (such as isocyanates, carbodiimides, and ketenimines) provides a regioselective route to 4(3H)-quinazolinone derivatives. nih.gov These reactions are generally performed with a palladium acetate-bidentate phosphine catalyst system under a carbon monoxide atmosphere. nih.gov The proposed mechanism involves the initial reaction of the aniline with the heterocumulene to form a urea-type intermediate, which then undergoes palladium-catalyzed carbonylation and subsequent cyclization. nih.gov Similarly, reacting o-iodoanilines with imidoyl chlorides and carbon monoxide also yields quinazolin-4(3H)-ones. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Fused Heterocycles from o-Iodoanilines

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| o-Iodoaniline | Silylaryl triflate | Pd(OAc)₂ / PCy₃ | Carbazole | nih.gov |

| o-Iodoaniline | Isocyanate / CO | Pd(OAc)₂ / Bidentate Phosphine | 2,4-(1H,3H)-Quinazolinedione | nih.gov |

| o-Iodoaniline | Carbodiimide / CO | Pd(OAc)₂ / Bidentate Phosphine | 2-Amino-4(3H)-quinazolinone | nih.gov |

| o-Iodoaniline | Imidoyl Chloride / CO | Palladium-based | Quinazolin-4(3H)-one | nih.gov |

Triazacyclohexane Synthesis Involving Iodoanilines

The synthesis of 1,3,5-triazacyclohexane rings is a multicomponent condensation reaction involving an amine, formaldehyde, and another primary or secondary amine. This process is mechanistically related to the Mannich reaction. gijash.comwikipedia.org The reaction begins with the formation of an iminium ion from an amine and formaldehyde. wikipedia.org In the context of triazacyclohexane synthesis, two equivalents of one amine and one equivalent of a different amine react with three equivalents of formaldehyde. While specific examples utilizing this compound are not detailed in the provided literature, the general reactivity of aromatic amines in this transformation is well-established. An aromatic amine like this compound can react with formaldehyde and a primary aliphatic amine (e.g., isobutylamine) to form asymmetrically substituted 1,3,5-triazacyclohexanes. The reaction involves the sequential formation of N-hydroxymethyl and iminium ion intermediates, which are then trapped by the amines present in the mixture to build the heterocyclic ring.

Further Functionalization Reactions

Oxidation and Reduction Pathways of Iodoaniline Derivatives

The chemical behavior of iodoaniline derivatives under oxidative and reductive conditions is dictated by its two main functional groups: the aniline moiety and the aryl iodide.

Oxidation: The anodic oxidation of substituted anilines in aqueous media typically proceeds through the formation of a cation radical as the initial step. tsijournals.comacs.orgmdpi.com This highly reactive intermediate can then undergo various coupling reactions. Depending on the reaction conditions and the substitution pattern on the aniline ring, head-to-tail (N-to-para-C) or tail-to-tail (para-C-to-para-C) coupling can occur, leading to the formation of diphenylamine and benzidine derivatives, respectively. acs.org The steric hindrance from the ortho-iodo group and the para-butyl group in this compound would significantly influence the regioselectivity of these coupling reactions.

The iodine atom itself can be oxidized to a hypervalent state. Iodoarenes are readily oxidized to iodine(III) compounds, such as (diacetoxyiodo)arenes, using oxidants like peracetic acid or sodium perborate in acetic acid. These hypervalent iodine(III) reagents are valuable synthetic intermediates.

Reduction: The carbon-iodine bond in aryl iodides can be reduced, leading to dehalogenation. This transformation can be achieved using various reducing systems. Catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst can be effective, but care must be taken as this method can sometimes lead to dehalogenation, particularly with aryl iodides. A greener approach involves using biosourced palladium "ecocatalysts" with a glycerol/n-butanol solvent system, which has been shown to reduce aryl iodides to the corresponding arenes. tandfonline.com Visible-light photoredox catalysis provides another modern and mild method for the reduction of aryl halides, proceeding through the formation of an aryl radical intermediate. researchgate.netnih.govresearchgate.net

Derivatization for Chiral Catalysts Based on Iodoaniline Scaffolds

Iodoaniline derivatives serve as valuable scaffolds for the synthesis of chiral organocatalysts, particularly chiral iodoarene catalysts used in asymmetric synthesis. acs.org The synthesis of these catalysts typically involves a two-step derivatization of the iodoaniline.

N-Protection: The first step is the protection of the amino group to prevent side reactions and modulate its electronic properties. This is often achieved by reacting the iodoaniline with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine to form a stable secondary sulfonamide. acs.org This protection reduces the nucleophilicity and basicity of the nitrogen atom. acs.org

Coupling with a Chiral Auxiliary: The protected iodoaniline is then coupled with a chiral molecule. A common strategy is the Mitsunobu reaction, where the N-H proton of the sulfonamide is sufficiently acidic to react under these conditions. For example, reacting the protected iodoaniline with an enantiopure lactate ester, such as (S)-methyl lactate or (S)-ethyl lactate, in the presence of triphenylphosphine (PPh₃) and a diazodicarboxylate (e.g., DIAD), generates a chiral iodoaniline-lactate conjugate. acs.org

These resulting chiral iodoarene precursors can then be used in catalytic amounts with a stoichiometric oxidant (like m-CPBA) to perform enantioselective transformations, such as the α-oxysulfonylation or α-fluorination of ketones. acs.org The chiral environment created by the lactate moiety on the iodoaniline backbone allows for the stereoselective functionalization of prochiral substrates. acs.org

Table 3: General Scheme for Derivatization of Iodoaniline into a Chiral Catalyst Precursor

| Step | Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | N-Protection | Sulfonyl Chloride, Pyridine | Forms a stable secondary sulfonamide, reducing nitrogen nucleophilicity. | acs.org |

| 2 | Coupling | Chiral Lactate Ester, PPh₃, DIAD (Mitsunobu Reaction) | Attaches a chiral auxiliary to the iodoaniline scaffold. | acs.org |

Advanced Analytical Methodologies for Research on 4 Butyl 2 Iodoaniline

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, studying the interaction between matter and electromagnetic radiation. For 4-Butyl-2-iodoaniline, a variety of spectroscopic methods are employed to gain a comprehensive understanding of its molecular characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the butyl group and the aromatic ring. The butyl group would present as a series of aliphatic signals, typically below 3 ppm. The aromatic region would show three distinct protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the amino (-NH₂), iodo (-I), and butyl (-C₄H₉) substituents. The amino group protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated: four for the butyl group and six for the aromatic ring. The carbon atom bonded to the iodine (C-I) would be significantly shifted, and its signal intensity might be reduced due to the quadrupolar effect of the iodine nucleus. The positions of the aromatic carbon signals reveal the substitution pattern on the benzene ring.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | ~6.5 - 7.5 | - |

| NH₂ | Broad singlet, ~3.5 - 4.5 | - |

| Butyl (-CH₂-) | ~2.5 (α to ring), ~1.3-1.6 (internal) | ~34 (α), ~33 (β), ~22 (γ) |

| Butyl (-CH₃) | ~0.9 | ~14 |

| Aromatic C-NH₂ | - | ~146 |

| Aromatic C-I | - | ~85 |

| Aromatic C-Butyl | - | ~140 |

| Aromatic C-H | - | ~115 - 138 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Standard MS: The molecular weight of this compound is 275.13 g/mol . nih.govchemicalbook.com In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 275.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically generates protonated molecules, [M+H]⁺, or other adducts. ESI-MS is crucial for obtaining molecular weight information with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₄IN), the exact mass is 275.01710 Da. nih.gov This precision allows for unambiguous formula confirmation.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion, providing further structural insights. Common fragmentation pathways could include the loss of the butyl group or the iodine atom.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 276.02438 |

| [M+Na]⁺ | 298.00632 |

| [M+K]⁺ | 313.98026 |

| [M+NH₄]⁺ | 293.05092 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretching: Primary amines (R-NH₂) show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. openstax.org

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the aliphatic C-H bonds of the butyl group. openstax.org

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. youtube.com

N-H Bending: The scissoring vibration of the -NH₂ group usually results in a medium to strong band around 1600 cm⁻¹.

C-N Stretching: This vibration for aromatic amines is found in the 1250-1360 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) openstax.org |

| Primary Amine (N-H) | Bending (Scissoring) | ~1600 |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 openstax.org |

| Aromatic C=C | Ring Stretching | 1450 - 1600 youtube.com |

| Aromatic C-N | Stretching | 1250 - 1360 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The aniline (B41778) structure contains a benzene ring (a chromophore) with a nitrogen atom that has non-bonding electrons (an auxochrome). This system gives rise to characteristic electronic transitions. shu.ac.ukmmmut.ac.in

The expected transitions for this compound are:

π → π* transitions: These high-energy transitions involve the excitation of electrons from pi (π) bonding orbitals to pi anti-bonding (π*) orbitals within the aromatic ring. They typically result in strong absorption bands. mmmut.ac.inuzh.ch

n → π* transitions: This involves the promotion of a non-bonding (n) electron from the nitrogen atom's lone pair to a pi anti-bonding (π) orbital of the aromatic ring. youtube.comyoutube.com These transitions are generally of lower energy and intensity compared to π → π transitions. shu.ac.uk

The presence of the butyl and iodo substituents will influence the exact wavelength of maximum absorption (λ_max) by modifying the electronic environment of the chromophore.

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. nih.gov It provides information about vibrational, rotational, and other low-frequency modes in a molecule. nih.gov Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. The spectrum of this compound would provide a unique "molecular fingerprint," with strong signals expected from the aromatic ring vibrations, making it useful for identification and structural analysis. bham.ac.uknih.govbirmingham.ac.uk The region between 300–1900 cm⁻¹ is often considered the fingerprint region. spectroscopyonline.com

Fluorescence Spectroscopy: Many aromatic compounds, including aniline derivatives, exhibit fluorescence. This process involves the absorption of a photon, promoting the molecule to an excited electronic state, followed by the emission of a photon as the molecule returns to the ground state. The fluorescence emission spectrum is typically red-shifted (longer wavelength) compared to the absorption spectrum. Studying the fluorescence properties can provide insights into the electronic structure and environment of the molecule.

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. For this compound, it is essential for isolating the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of organic compounds. ijprs.com For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound provides a qualitative measure for identification, while the peak area allows for quantitative analysis and purity determination.

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. Given that GC-MS data exists for similar compounds, it is a viable method for this compound. nih.gov In GC, the compound is vaporized and separated in a column based on its boiling point and interaction with the stationary phase. The purity is determined by the relative area of the main peak in the chromatogram.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water | UV Detector (set at λ_max) |

| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Inert Gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the pharmaceutical and chemical industries for the quantitative analysis and purity assessment of compounds like this compound. njlabs.comlongdom.org This technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For this compound, reversed-phase HPLC is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. ijprs.com

The primary applications of HPLC in the context of this compound research include:

Purity Assessment: HPLC can effectively separate this compound from starting materials, intermediates, and byproducts, allowing for a precise determination of its purity. labmanager.comdrawellanalytical.com

Quantitative Analysis: By using a suitable detector, such as a UV detector, and comparing the peak area of the sample to that of a known standard, the exact concentration of this compound in a solution can be determined. longdom.orgedubirdie.com

Impurity Profiling: The high resolution of HPLC enables the detection and quantification of even trace amounts of impurities, which is critical for quality control. njlabs.comlabmanager.com

Stability Studies: HPLC is used to monitor the degradation of this compound over time under various conditions, helping to establish its shelf-life and storage requirements. njlabs.com

The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | C18 (Octadecylsilyl) | A non-polar stationary phase suitable for retaining the relatively non-polar this compound. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid | A common polar mobile phase for reversed-phase HPLC. The organic modifier (acetonitrile) is adjusted to control retention time. TFA is added to improve peak shape. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good separation efficiency without excessive pressure. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the detection of this compound based on its UV absorbance and can provide spectral information to confirm peak identity. |

| Wavelength | ~254 nm | A common wavelength for detecting aromatic compounds. A full UV scan can determine the optimal wavelength for maximum absorbance. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC to ensure sharp peaks and prevent column overloading. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. researchgate.netmdpi.com In the context of this compound research, GC is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process. researchgate.net The compound itself, being an aniline derivative, is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of components. mdpi.comnih.govnih.gov

Key applications of GC in the study of this compound include:

Analysis of Volatile Solvents: Residual solvents from the synthesis and purification steps can be readily detected and quantified using headspace GC. researchgate.net

Detection of Volatile Byproducts: The synthesis of substituted anilines can sometimes lead to the formation of volatile side products, which can be identified by GC-MS. researchgate.net

Purity Confirmation: While HPLC is often the primary method for purity, GC can provide complementary information, especially for non-polar, volatile impurities that might be less retained in reversed-phase HPLC.

For aniline and its derivatives, a derivatization step is sometimes employed to improve their thermal stability and chromatographic behavior, although direct injection is also possible. nih.govthermofisher.comchromatographyonline.com

Interactive Data Table: Representative GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Value | Rationale |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane) | A common, non-polar capillary column that provides good separation for a wide range of organic compounds, including aromatic amines. |

| Carrier Gas | Helium | An inert gas that is compatible with mass spectrometry and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for capillary GC columns. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | A temperature gradient is used to elute a range of compounds with different boiling points, from volatile solvents to the higher-boiling this compound. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information, allowing for the positive identification of separated compounds by comparing their mass spectra to library databases. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that generates reproducible fragmentation patterns for compound identification. |

Application of Column Chromatography for Isolation and Purification

Column chromatography is a fundamental preparative technique used for the isolation and purification of chemical compounds from mixtures. orgsyn.orgorgsyn.org In the synthesis of this compound, column chromatography is essential for separating the desired product from unreacted starting materials, reagents, and byproducts. rsc.orgorgsyn.org The principle of separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase (adsorbent) as a liquid mobile phase (eluent) is passed through it.

The process typically involves:

Packing the Column: A glass column is packed with a slurry of the adsorbent, most commonly silica (B1680970) gel, in a non-polar solvent. orgsyn.org

Loading the Sample: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. orgsyn.org

Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is gradually increased to selectively move the components down the column at different rates. Less polar compounds travel faster, while more polar compounds are retained more strongly by the polar silica gel.

Fraction Collection: The eluent is collected in a series of fractions, and each fraction is analyzed (e.g., by thin-layer chromatography) to determine its composition. Fractions containing the pure this compound are then combined.

Interactive Data Table: Typical Column Chromatography Scheme for Purifying an Iodoaniline Derivative

| Step | Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent that effectively separates compounds based on polarity. |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate | A non-polar solvent (hexane) is used initially to elute non-polar impurities. The polarity is then gradually increased by adding a more polar solvent (ethyl acetate) to elute the slightly more polar this compound. |

| Elution Gradient | 100% Hexane -> 95:5 Hexane:Ethyl Acetate -> 90:10 Hexane:Ethyl Acetate | The stepwise increase in polarity allows for the separation of compounds with close polarities. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | TLC is used to quickly analyze the collected fractions and identify those containing the pure product. |

| Product Isolation | Evaporation of solvent from combined pure fractions | The solvent is removed under reduced pressure to yield the purified this compound. |

Electroanalytical Techniques for Kinetic and Mechanistic Investigations

Electroanalytical techniques are powerful tools for studying the kinetics and mechanisms of chemical reactions, particularly those involving electron transfer processes. nih.govgoogle.com For aryl iodides like this compound, these methods can provide valuable insights into reactions such as oxidative addition, which is a fundamental step in many catalytic cross-coupling reactions. nih.govnih.gov Techniques like cyclic voltammetry (CV) can be used to determine the redox potentials of reactants and intermediates and to measure reaction rates. nih.gov

In a typical study, the electrochemical behavior of a catalyst (e.g., a nickel complex) is examined in the absence and presence of the aryl iodide. The changes in the cyclic voltammogram upon addition of the aryl iodide can be used to deduce the reaction mechanism and to calculate the rate constants for the oxidative addition step. nih.gov

Interactive Data Table: Representative Kinetic Data from an Electroanalytical Study of an Aryl Iodide Reaction

| Aryl Iodide Substituent | Rate Constant (k, M⁻¹s⁻¹) | Technique |

| 4-Methoxy (Electron-donating) | 1.5 x 10² | Cyclic Voltammetry |

| 4-H (Unsubstituted) | 5.0 x 10² | Cyclic Voltammetry |

| 4-Cyano (Electron-withdrawing) | 8.2 x 10³ | Cyclic Voltammetry |

| 2,6-Dimethyl (Sterically hindered) | 2.1 x 10¹ | Cyclic Voltammetry |

Note: Data are illustrative and represent typical trends observed in the oxidative addition of aryl iodides to a low-valent metal center, as investigated by electroanalytical methods. The rate is influenced by the electronic and steric properties of the substituents on the aryl iodide. nih.gov

Chemometric and Data Science Approaches in Aryl Iodide Research

Chemometrics and data science involve the use of statistical and mathematical methods to analyze chemical data and extract meaningful information. researchgate.net In the context of aryl iodide research, these approaches are increasingly being used to build predictive models for reaction outcomes and to gain a deeper understanding of structure-activity relationships. nih.govucla.edu

By combining large datasets of experimental results (e.g., reaction rates obtained from electroanalytical studies) with computed molecular descriptors (e.g., steric and electronic parameters), researchers can develop multivariate linear regression (MLR) models. nih.govnih.gov These models can identify the key factors that govern the reactivity of different aryl iodides and can be used to predict the rates of reaction for new, untested substrates. ucla.edu

The workflow for such a study typically involves:

Data Generation: Measuring the reaction rates for a diverse set of aryl iodides with varying electronic and steric properties. nih.gov

Descriptor Calculation: Using computational chemistry to calculate a range of descriptors for each aryl iodide (e.g., Hammett parameters, Tolman electronic parameters, buried volume).

Model Building: Applying statistical methods like MLR or machine learning algorithms to find a correlation between the descriptors and the observed reaction rates. ucla.edu

Model Validation: Testing the predictive power of the model using an independent set of data.

Interactive Data Table: Summary of a Chemometric Approach in Aryl Iodide Reactivity Studies

| Component | Description | Example |

| Experimental Data | A large set of measured reaction rates for various aryl iodides. | >200 experimental rate measurements from electroanalytical studies. nih.gov |

| Molecular Descriptors | Calculated parameters that quantify the electronic and steric properties of the aryl iodides. | Hammett constants (σ), Taft steric parameters (Es), calculated bond dissociation energies. |

| Statistical Model | A mathematical equation that relates the descriptors to the observed reactivity. | Multivariate Linear Regression (MLR), Principal Component Analysis (PCA), Uniform Manifold Approximation and Projection (UMAP). nih.govucla.edu |

| Outcome | A predictive model for reaction rates and a deeper understanding of the factors controlling reactivity. | Classification of reaction mechanisms, prediction of reaction outcomes in catalytic cycles. nih.gov |

Future Research Directions and Outlook for 4 Butyl 2 Iodoaniline Chemistry

Exploration of Novel and Underutilized Synthetic Pathways for Functionalization

The functionalization of the 4-Butyl-2-iodoaniline scaffold is ripe for the application of modern synthetic strategies that offer greater efficiency and molecular complexity. A primary area of future research will involve leveraging multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.commdpi.com These reactions are advantageous due to their high atom economy, reduced waste generation, and operational simplicity. mdpi.com For instance, adapting the Doebner synthesis, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, could yield a library of novel quinoline (B57606) derivatives based on this compound. mdpi.com

Another promising avenue is the exploration of C-H bond activation and functionalization. researchgate.net Directing group-assisted C-H activation could enable the selective introduction of new functional groups at positions on the aromatic ring that are not easily accessible through classical electrophilic substitution, offering a powerful tool for late-stage modification. Furthermore, palladium-catalyzed heteroannulation reactions, which have been used to synthesize complex indole (B1671886) scaffolds from 2-iodoaniline (B362364) derivatives, represent an underutilized pathway for this compound. acs.org Applying this methodology could provide rapid access to a diverse range of C2-borylated indoles, which are valuable intermediates in pharmaceutical chemistry. acs.org

Development of Highly Efficient and Environmentally Benign Catalytic Systems

Future advancements in this compound chemistry will heavily rely on the development of sustainable catalytic systems. The focus will be on moving away from stoichiometric reagents and expensive, non-recyclable homogeneous catalysts toward greener alternatives. mdpi.com Heterogeneous catalysts, such as palladium on carbon (Pd/C), are attractive due to their affordability, availability, and ease of recovery and reuse, as demonstrated in the synthesis of quinazolinones from 2-iodoanilines. mdpi.com

There is significant opportunity in exploring novel catalytic materials like heteropolyacids (HPAs) and polyoxometalates. researchgate.netgoogle.com These compounds can function as versatile bifunctional catalysts, possessing both Brønsted/Lewis acid sites and redox capabilities, making them suitable for a wide range of organic transformations, including oxidation and esterification reactions. researchgate.netgoogle.comexlibrisgroup.com The development of supported HPA catalysts on mesoporous silica (B1680970) could lead to highly active and selective systems with long catalytic lifetimes. researchgate.net Additionally, copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium for certain transformations, such as the synthesis of 1,2,3-triazolyl phenylethylamine scaffolds. acs.org

| Catalytic System | Catalyst Example | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Palladium-Based Heterogeneous | Pd/C | High efficiency, recyclability, cost-effective for large scale. mdpi.com | Optimizing reaction conditions for diverse substrates and minimizing catalyst leaching. |

| Copper-Based Homogeneous | Copper(I) salts | Lower cost than palladium, mild reaction conditions, unique reactivity. acs.org | Ligand design for improved stability and broader substrate scope. |

| Heteropolyacids (HPAs) | H₃PMo₁₂O₄₀ on silica support | Bifunctional (acid/redox), environmentally benign, high thermal stability. researchgate.netgoogle.com | Immobilization techniques and application in cascade reactions. |

| Chiral Iodine Organocatalysis | Chiral iodoarene catalysts | Metal-free, enables asymmetric synthesis, low toxicity. researchgate.netacs.org | Design of new C₁ and C₂ symmetric catalysts derived from iodoanilines. acs.org |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental studies will be crucial for unlocking the full potential of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state energies, and the role of substituents in directing reactivity. researchgate.net Such studies have been successfully employed to elucidate the mechanism of iodination of anilines and can be extended to predict the regioselectivity and reactivity of this compound in various transformations. researchgate.net

Kinetic investigations are another powerful tool for confirming proposed reaction mechanisms. fhsu.edu By studying the dependence of reaction rates on reactant concentrations, temperature, and acidity, researchers can validate mechanistic pictures derived from computational models. fhsu.edu This integrated approach was used to understand the protodeiodination of o-iodoaniline and could be applied to this compound to compare its reactivity with other isomers. fhsu.edu A deeper mechanistic understanding will enable the rational design of more efficient catalysts and the optimization of reaction conditions to minimize byproducts and improve yields.

Broadening the Reactivity Profile for Diverse Chemical Applications

The unique structural features of this compound—a reactive iodine atom for cross-coupling, a nucleophilic amino group, and a bulky butyl group for modulating solubility and stability—make it an ideal candidate for a wide range of applications. calibrechem.com Future research should focus on expanding its use beyond a simple intermediate to a key building block in diverse fields.

In medicinal chemistry, it can serve as a starting material for generating libraries of compounds for drug discovery screening. calibrechem.com The iodine atom provides a reactive handle for introducing molecular diversity through well-established cross-coupling reactions. calibrechem.com Its potential in the synthesis of anticancer agents, kinase inhibitors, and antimicrobial compounds is particularly noteworthy. mdpi.comcalibrechem.com For example, the synthesis of iodo-quinoline derivatives has shown promise for developing novel antimicrobial agents that can inhibit biofilm formation. mdpi.com Another innovative application lies in Native Chemical Ligation (NCL), where o-mercaptoaniline fragments are used to form benzanilide (B160483) motifs, a reaction that could be adapted for this compound in fragment-based drug discovery. nih.gov

| Application Area | Target Compound Class | Key Reaction Type | Potential Impact |

|---|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors / Anticancer Agents | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Development of targeted therapies with improved metabolic stability. calibrechem.com |

| Antimicrobial Agents | Iodo-quinolines | Doebner three-component reaction mdpi.com | Creation of new agents to combat antibiotic resistance and biofilm formation. mdpi.com |

| Fragment-Based Drug Discovery | Benzanilides / Benzothiazoles | Native Chemical Ligation (NCL) nih.gov | Rapid synthesis of drug candidates and DNA-encoded libraries. nih.gov |

| Organic Materials | Complex Indole Scaffolds | Palladium-catalyzed heteroannulation acs.org | Synthesis of novel materials for electronics or photoaffinity labeling. |

Strategic Design and Synthesis of Next-Generation Iodoaniline-Based Molecules for Emerging Fields

The long-term outlook for this compound chemistry involves its strategic incorporation into next-generation molecules designed for specific functions in emerging fields. This requires a forward-thinking approach where the molecule's structure is tailored to achieve desired properties. For instance, the synthesis of chiral iodoaniline-lactate based catalysts has been shown to be effective in the α-functionalization of ketones. acs.org Designing new C₁ and C₂ symmetric catalysts derived from this compound could lead to improved enantioselectivity in asymmetric synthesis. acs.org